3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H20N2O3S and a molecular weight of 380.4601 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group and a sulfonyl group attached to an aniline derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the nitration of benzene to form nitrobenzene, followed by reduction to aniline . The aniline derivative is then sulfonylated using sulfonyl chlorides under basic conditions to form the sulfonamide . The final step involves the acylation of the sulfonamide with 3-methylbenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the benzamide core can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 3-methyl-N-{4-[(anilino)sulfonyl]phenyl}benzamide
- N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
Uniqueness
3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the methyl group on the benzamide core, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-16-7-6-8-17(15-16)21(24)22-18-11-13-20(14-12-18)27(25,26)23(2)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,24) |
InChI Key |
UGWKVOHVZGLIAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.